3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-5-methylisothiazole-4-carbonitrile
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Overview
Description
3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-5-methylisothiazole-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including a cyano group, a trifluoromethyl group, and a chloropyridinylthio moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-5-methylisothiazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-thiol with 4-cyano-5-methylisothiazole under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to achieve efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-5-methylisothiazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridinylthio moiety, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.
Substitution: Sodium hydroxide in ethanol at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyridinylthio derivatives.
Scientific Research Applications
3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-5-methylisothiazole-4-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-5-methylisothiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. This can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
Uniqueness
3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-5-methylisothiazole-4-carbonitrile is unique due to the presence of the isothiazole ring and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be able to achieve .
Properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5-methyl-1,2-thiazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3N3S2/c1-5-7(3-16)9(18-20-5)19-10-8(12)2-6(4-17-10)11(13,14)15/h2,4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UISMZCIHOJVXST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)SC2=C(C=C(C=N2)C(F)(F)F)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3N3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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